Cas no 2171748-01-7 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid 化学的及び物理的性質
名前と識別子
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- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
- 2171748-01-7
- EN300-1562788
-
- インチ: 1S/C23H21F5N2O5/c24-20(25)17(9-19(31)29-18(21(32)33)10-23(26,27)28)30-22(34)35-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,20H,9-11H2,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: NRVOMKGJLHGGOS-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(NC(C(=O)O)CC(F)(F)F)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F
計算された属性
- せいみつぶんしりょう: 500.13706259g/mol
- どういたいしつりょう: 500.13706259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 743
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1562788-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1562788-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1562788-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1562788-5.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1562788-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1562788-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1562788-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1562788-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1562788-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1562788-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid |
2171748-01-7 | 1g |
$3368.0 | 2023-06-04 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acidに関する追加情報
Comprehensive Guide to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid (CAS No. 2171748-01-7)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid (CAS No. 2171748-01-7) is a specialized fluorinated organic compound widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring multiple fluorine atoms and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable in the development of novel therapeutics and bioactive molecules. Researchers and industry professionals frequently search for this compound due to its role in peptide modification, drug discovery, and bioconjugation applications.
The compound's CAS No. 2171748-01-7 is a critical identifier for procurement and regulatory compliance. Its molecular formula and weight are often queried in databases, highlighting the importance of accurate chemical identification. The presence of both difluoro and trifluoro substituents enhances its stability and reactivity, making it a preferred choice for solid-phase peptide synthesis (SPPS). This aligns with current trends in precision medicine and targeted drug delivery, where fluorinated compounds play a pivotal role.
One of the most searched questions about 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid revolves around its solubility and handling. The compound is typically soluble in polar organic solvents like dimethylformamide (DMF) and acetonitrile, which are commonly used in peptide synthesis. Researchers also inquire about its stability under various conditions, as the Fmoc group is sensitive to basic environments. These properties are crucial for optimizing reaction conditions in high-throughput screening and combinatorial chemistry.
In the context of green chemistry and sustainable practices, the demand for fluorinated building blocks like CAS No. 2171748-01-7 has surged. Fluorine incorporation improves metabolic stability and bioavailability, addressing key challenges in small-molecule drug development. This compound’s utility extends to proteomics and chemical biology, where it serves as a linker or modifier for studying protein-protein interactions. Such applications are frequently explored in cancer research and neurodegenerative disease studies, aligning with global health priorities.
The synthesis and purification of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid require specialized expertise, as highlighted in recent publications. Analytical techniques like HPLC and mass spectrometry are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP). These aspects are critical for pharmaceutical companies and contract research organizations (CROs) aiming to scale up production for clinical trials.
Market dynamics for CAS No. 2171748-01-7 reflect its niche yet growing demand. Suppliers often list it under categories such as peptide reagents or fluorinated amino acid derivatives, catering to academic and industrial buyers. Pricing and availability trends are influenced by advancements in automated peptide synthesizers and the rising adoption of fluorine chemistry in drug design. These factors make it a compound of interest for investors and analysts tracking the life sciences tools sector.
In summary, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid (CAS No. 2171748-01-7) is a versatile tool for modern chemical and biological research. Its applications span from peptide therapeutics to material science, driven by the unique properties of fluorine. As the scientific community continues to explore its potential, this compound remains a focal point for innovation in biopharmaceuticals and beyond.
2171748-01-7 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid) 関連製品
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